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1,4,5,8-Tetrabenzoyl-naphthalene

Cat. No.: B13813583
CAS No.: 13638-83-0
M. Wt: 544.6 g/mol
InChI Key: AHXIPWMNLOHFTN-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic compounds composed of two or more fused aromatic rings. chemistry-matters.com These molecules, which can be formed through both natural processes like the geological formation of fossil fuels and anthropogenic activities such as the combustion of organic materials, are of great interest to chemists. chemistry-matters.comwikipedia.org Naphthalene (B1677914) (C₁₀H₈) is the simplest parent PAH, consisting of two fused benzene (B151609) rings. chemistry-matters.comlibretexts.org The study of PAHs extends beyond simple hydrocarbons to include derivatives that contain heteroatoms or are functionalized with various substituent groups. chemistry-matters.com The introduction of these functional groups can significantly alter the physical and chemical properties of the parent PAH, leading to novel materials and applications.

Significance of Acyl Functionalization on Naphthalene Core Structures

The attachment of acyl groups (R-C=O) to a naphthalene core, known as acylation, is a powerful strategy for modifying its electronic and steric properties. The benzoyl group, in particular, with its phenyl ring attached to the carbonyl, introduces significant steric bulk and extended π-conjugation. In the case of 1,4,5,8-tetrabenzoyl-naphthalene, the naphthalene core is heavily substituted at the peri positions (1, 4, 5, and 8). This high degree of functionalization is expected to induce considerable steric strain, potentially leading to a non-planar naphthalene skeleton and unique conformational properties. researchgate.net Such structural distortions can have a profound impact on the molecule's photophysical and electrochemical behavior. Furthermore, the four benzoyl groups provide multiple sites for potential intermolecular interactions, influencing crystal packing and the properties of the material in the solid state. The presence of acyl groups can also influence the reactivity of the naphthalene system and provide handles for further chemical transformations. For instance, acylhydrazone functionalized naphthalene has been utilized in the development of self-assembled supramolecular gels for chemical sensing. nih.gov

Overview of Research Trajectories for Complex Organic Molecules

The field of organic synthesis is continuously evolving, with a significant focus on the development of efficient and selective methods for constructing complex molecules. researchgate.net Current research trends emphasize sustainable and green chemistry, aiming to minimize waste and energy consumption. researchgate.netglobaltechsummit.com There is also a growing interest in bio-inspired chemistry, where nature provides inspiration for the design of new molecules and reaction pathways. globaltechsummit.com The synthesis of functional materials, including those with specific electronic or optical properties, is another major driver of research in complex organic molecules. globaltechsummit.com Computational chemistry plays an increasingly vital role in predicting molecular properties and guiding synthetic efforts. researchgate.netglobaltechsummit.com The development of novel synthetic methodologies, such as cascade reactions and advanced catalytic systems, remains a cornerstone of modern organic synthesis, enabling the creation of intricate molecular architectures. The study of complex molecules like this compound aligns with these trajectories, contributing to the fundamental understanding of structure-property relationships in highly functionalized aromatic systems and potentially paving the way for new materials with unique characteristics.

Scope of the Academic Investigation into this compound

This article provides a detailed examination of this compound, focusing exclusively on its chemical synthesis, structural features, and spectroscopic and thermal properties. The information presented is based on available scientific literature and aims to provide a comprehensive overview of the current state of knowledge regarding this specific compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H24O4 B13813583 1,4,5,8-Tetrabenzoyl-naphthalene CAS No. 13638-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13638-83-0

Molecular Formula

C38H24O4

Molecular Weight

544.6 g/mol

IUPAC Name

phenyl-(4,5,8-tribenzoylnaphthalen-1-yl)methanone

InChI

InChI=1S/C38H24O4/c39-35(25-13-5-1-6-14-25)29-21-22-31(37(41)27-17-9-3-10-18-27)34-32(38(42)28-19-11-4-12-20-28)24-23-30(33(29)34)36(40)26-15-7-2-8-16-26/h1-24H

InChI Key

AHXIPWMNLOHFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C(=CC=C(C3=C(C=C2)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,4,5,8 Tetrabenzoyl Naphthalene

Retrosynthetic Analysis of the 1,4,5,8-Tetrabenzoyl-naphthalene Scaffold

A retrosynthetic analysis of 1,4,5,8-tetrabenzoylnaphthalene reveals two primary disconnection pathways, both of which diverge from the direct introduction of all four benzoyl groups in a single step. The inherent regioselectivity challenges associated with electrophilic substitution on the naphthalene (B1677914) nucleus make a one-pot tetrabenzoylation highly improbable.

Pathway A: Disconnection to Naphthalenetetracarboxylic Acid. This approach involves the disconnection of the four carbon-carbon bonds between the naphthalene core and the carbonyl carbons of the benzoyl groups. This leads back to a synthon equivalent to a 1,4,5,8-naphthalenetetracarbonyl cation and four phenyl anions. The practical chemical equivalent for the naphthalene synthon is 1,4,5,8-naphthalenetetracarboxylic acid or its corresponding dianhydride. These are known compounds, often synthesized from pyrene (B120774) through oxidation. nih.gov The synthetic challenge then becomes the conversion of the four carboxylic acid functionalities into benzoyl groups. This could conceptually proceed through the formation of the tetra-acyl chloride followed by a quadruple Friedel-Crafts reaction with benzene (B151609), or via reaction with a suitable organometallic reagent such as phenyllithium (B1222949) or a phenyl Grignard reagent.

Pathway B: Disconnection to a Tetrasubstituted Naphthalene Precursor. An alternative disconnection strategy involves targeting a 1,4,5,8-tetrasubstituted naphthalene where the substituents can be readily converted into benzoyl groups. A prime candidate for such an intermediate is 1,4,5,8-tetrabromonaphthalene (B3277424). This disconnection relies on the transformation of a carbon-bromine bond into a carbon-carbonyl bond. This could be achieved through several organometallic transformations, such as the formation of a tetra-Grignard or tetra-lithio species followed by reaction with a benzoylating agent, or through a palladium-catalyzed carbonylation reaction. 1,4,5,8-Tetrabromonaphthalene itself can be prepared from naphthalene via exhaustive bromination.

Direct Acylation Routes for Naphthalene Derivatives

While the direct synthesis of 1,4,5,8-tetrabenzoylnaphthalene is challenging, an examination of direct acylation methods for naphthalene highlights the difficulties in achieving the desired regiochemistry.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, its application to naphthalene is complicated by competing substitution at the α (1,4,5,8) and β (2,3,6,7) positions. The regiochemical outcome is highly dependent on reaction conditions, including the solvent, temperature, and the nature of the Lewis acid catalyst. researchgate.net

Typically, acylation of naphthalene under kinetic control (milder conditions) favors the α-product, while thermodynamic control (harsher conditions, allowing for rearrangement) leads to the more stable β-isomer. researchgate.net The introduction of one acyl group deactivates the naphthalene ring towards further electrophilic substitution, making subsequent acylations progressively more difficult. The introduction of a second acyl group generally leads to a mixture of di-substituted products, with the 1,5- and 1,8-isomers being common. Achieving a tetra-acylated product, specifically at the 1,4,5,8-positions, via a direct Friedel-Crafts reaction is not a reported transformation and is considered synthetically unviable due to the severe steric hindrance and electronic deactivation of the naphthalene core after the introduction of the initial benzoyl groups.

Reaction TypeSubstrateReagentConditionsOutcome
Friedel-Crafts AcetylationNaphthaleneAcetyl chloride, AlCl₃1,2-DichloroethaneMixture of α- and β-acetylnaphthalene, ratio depends on concentration and time.
Friedel-Crafts BenzoylationNaphthaleneBenzoyl chloride, AlCl₃Methylene (B1212753) or ethylene (B1197577) chloridePredominantly α-benzoylnaphthalene under certain conditions. myttex.net

Alternative C-H Functionalization Strategies for Aryl Ketone Synthesis

Modern synthetic methods offer alternative strategies for the direct C-H functionalization of aromatic rings to form aryl ketones. These often involve transition-metal catalysis, which can offer different regioselectivity compared to classical Friedel-Crafts reactions. nih.gov For instance, palladium-catalyzed carbonylative coupling reactions can introduce a carbonyl group at a specific C-H bond, often guided by a directing group. google.com

However, the application of these methods for the exhaustive benzoylation of an unactivated naphthalene core at all four peri-positions simultaneously has not been demonstrated. The steric congestion and the need for fourfold C-H activation at specific sites present formidable obstacles. A stepwise approach utilizing these advanced C-H functionalization techniques might be conceivable but would likely be a lengthy and complex synthetic sequence.

Stepwise Functionalization and Multi-Component Coupling Reactions

Given the limitations of direct acylation, stepwise strategies starting from pre-functionalized naphthalene cores represent the most promising routes to 1,4,5,8-tetrabenzoylnaphthalene.

Strategies for Regioselective Functionalization of Naphthalene

The synthesis of a 1,4,5,8-tetrasubstituted naphthalene requires precise control over regioselectivity. Several strategies have been developed for the regioselective functionalization of the naphthalene nucleus. researchgate.net

One effective approach begins with a starting material that already possesses the desired substitution pattern. As mentioned in the retrosynthetic analysis, 1,4,5,8-naphthalenetetracarboxylic acid, obtainable from the oxidation of pyrene, is a key intermediate. nih.gov Similarly, 1,4,5,8-tetrabromonaphthalene, prepared by the direct bromination of naphthalene, provides a scaffold with handles at the correct positions.

Another strategy involves the use of directing groups to guide substitution to the desired positions. While effective for introducing one or two substituents, orchestrating the introduction of four groups at the sterically hindered peri-positions using directing groups would be an intricate process.

Sequential Introduction of Benzoyl Moieties

The sequential introduction of the four benzoyl groups is the most plausible synthetic strategy. This can be envisioned starting from either 1,4,5,8-tetrabromonaphthalene or 1,4,5,8-naphthalenetetracarboxylic dianhydride.

From 1,4,5,8-Tetrabromonaphthalene:

This pathway would involve the conversion of the C-Br bonds to C-C(O)Ph bonds. A potential, though challenging, method would be the formation of a tetra-Grignard reagent from 1,4,5,8-tetrabromonaphthalene. The successful formation of such a species would be difficult due to potential side reactions and steric hindrance. If formed, this tetra-anionic species could then be reacted with a benzoylating agent like benzoyl chloride or benzaldehyde (B42025) followed by oxidation.

A more controlled and modern approach would involve a sequence of palladium-catalyzed cross-coupling reactions. For instance, a fourfold Suzuki, Stille, or Negishi coupling with a suitable benzoyl-containing coupling partner could be envisioned. Alternatively, a palladium-catalyzed carbonylation of 1,4,5,8-tetrabromonaphthalene in the presence of benzene could theoretically install the four benzoyl groups.

From 1,4,5,8-Naphthalenetetracarboxylic Dianhydride:

This commercially available starting material offers a different set of synthetic possibilities. The dianhydride can be converted to the corresponding tetra-acid, and subsequently to the tetra-acyl chloride. A fourfold Friedel-Crafts acylation of benzene with this tetra-acyl chloride, in the presence of a Lewis acid, could potentially yield the target molecule. However, the reactivity of the tetra-acyl chloride and the potential for intermolecular polymerization would need to be carefully managed.

An alternative reaction from the tetra-acid would involve its reaction with an excess of an organometallic reagent like phenyllithium. This would likely lead to the formation of the corresponding tetra-tertiary alcohol, which would then require oxidation to the tetraketone.

Starting MaterialKey TransformationReagents/ConditionsPotential Challenges
1,4,5,8-TetrabromonaphthaleneGrignard ReactionMg, THF; then PhCOClFormation of tetra-Grignard, side reactions.
1,4,5,8-TetrabromonaphthalenePalladium-catalyzed CarbonylationCO, Benzene, Pd catalystHarsh conditions, catalyst deactivation.
1,4,5,8-Naphthalenetetracarboxylic DianhydrideFriedel-Crafts Acylation1. SOCl₂ or (COCl)₂ 2. Benzene, AlCl₃Reactivity of tetra-acyl chloride, polymerization.
1,4,5,8-Naphthalenetetracarboxylic AcidOrganometallic AdditionPhLi or PhMgBr; then oxidationControl of addition, oxidation of sterically hindered alcohol.

Precursor Synthesis and Intermediate Transformations

Synthesis of Halogenated Naphthalene Intermediates for Cross-Coupling

The preparation of 1,4,5,8-tetrahalogenated naphthalenes is a critical step for subsequent cross-coupling reactions. 1,4,5,8-Tetrabromonaphthalene is a key intermediate that can be synthesized from commercially available starting materials. One documented route involves the bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride. In this procedure, the dianhydride is treated with bromine in the presence of sodium hydroxide (B78521) at elevated temperatures. chemicalbook.com The reaction proceeds via the decarboxylation of the intermediate carboxylate salts, followed by bromination.

Another potential precursor is 1,4,5,8-tetrachloronaphthalene. chemicalbook.com These halogenated naphthalenes serve as electrophilic partners in various cross-coupling reactions.

Preparation of Naphthalene-Tetracarboxylic Acid Derivatives as Precursors

An alternative approach involves the use of 1,4,5,8-naphthalenetetracarboxylic acid and its derivatives. scispace.comrsc.orggoogle.com A patented method describes the synthesis of 1,4,5,8-naphthalenetetracarboxylic acid from naphthalene and carbon dioxide using a palladium-silver bimetallic catalyst system with a Mannich base ligand. google.com This method offers a direct route to the tetracarboxylic acid from simple starting materials.

The resulting 1,4,5,8-naphthalenetetracarboxylic acid can be converted to its dianhydride, a stable and commercially available compound. rsc.orgnih.gov This dianhydride can be a versatile intermediate. For instance, it can be converted to the corresponding tetra-acid chloride by reaction with a chlorinating agent like thionyl chloride or oxalyl chloride. The tetra-acid chloride could then be used in a Friedel-Crafts acylation reaction with benzene to introduce the four benzoyl groups.

Catalytic Systems and Reaction Conditions for this compound Formation

The introduction of the four benzoyl groups onto the naphthalene core is the central challenge in the synthesis of the target molecule. This can be approached through either transition metal-catalyzed cross-coupling reactions or classical electrophilic aromatic substitution.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a tetrahalogenated naphthalene, such as 1,4,5,8-tetrabromonaphthalene, could be coupled with a suitable benzoylating agent.

One plausible strategy is a palladium-catalyzed carbonylation reaction. nih.gov In this approach, the aryl halide (tetrabromonaphthalene) is reacted with carbon monoxide and a benzene derivative in the presence of a palladium catalyst. The choice of ligand is crucial for the efficiency of such reactions, with bulky phosphine (B1218219) ligands like Xantphos often being employed to promote the desired transformation at atmospheric pressure. nih.gov

The general catalytic cycle would involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by CO insertion to form a benzoyl-palladium intermediate. Reductive elimination would then yield the aryl ketone and regenerate the Pd(0) catalyst. Repeating this process at all four C-Br bonds would lead to the desired this compound.

Reaction TypeAryl HalideCoupling PartnerCatalyst System (Example)Product
Carbonylative Suzuki Coupling1,4,5,8-TetrabromonaphthalenePhenylboronic acidPd(PPh₃)₄, COThis compound
Carbonylative Stille Coupling1,4,5,8-TetrabromonaphthalenePhenyltributyltinPdCl₂(PPh₃)₂, COThis compound

Lewis Acid and Brønsted Acid Catalysis in Acylation

The direct tetrabenzoylation of naphthalene via a Friedel-Crafts acylation reaction is another conceivable, though challenging, route. myttex.netstackexchange.combyjus.comlibretexts.orgrsc.org The reaction would involve treating naphthalene with an excess of benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). myttex.netbyjus.com

However, several challenges are associated with this approach. Friedel-Crafts acylations of naphthalene are known to be sensitive to reaction conditions, often yielding a mixture of α- and β-substituted products. stackexchange.comrsc.orgresearchgate.net Achieving exclusive substitution at the 1,4,5,8-positions would require careful optimization of the catalyst, solvent, and temperature. Furthermore, the introduction of the first benzoyl group deactivates the naphthalene ring towards further electrophilic substitution, making subsequent acylations progressively more difficult. The steric hindrance at the peri-positions (4 and 5) would also present a significant barrier to the introduction of the bulky benzoyl groups.

Stoichiometric amounts of the Lewis acid catalyst are typically required in Friedel-Crafts acylations because the product ketone forms a stable complex with the catalyst. libretexts.org For a tetrabenzoylation, this would necessitate a large excess of the Lewis acid.

Brønsted acids can also catalyze acylation reactions, although they are generally less reactive than Lewis acids for this purpose. The use of a strong Brønsted acid could be explored as an alternative, potentially offering different selectivity profiles.

Catalyst TypeAcylating AgentCatalyst (Example)Solvent (Example)Key Challenges
Lewis AcidBenzoyl ChlorideAlCl₃Dichloromethane, NitrobenzeneRegioselectivity, Polyacylation, Steric Hindrance, Catalyst Stoichiometry
Brønsted AcidBenzoic AnhydridePolyphosphoric Acid (PPA)-High temperatures required, Potential for side reactions

Mechanistic Investigations of this compound Synthesis

The Friedel-Crafts acylation proceeds via the formation of an acylium ion (C₆H₅CO⁺) from the reaction of benzoyl chloride with the Lewis acid catalyst. byjus.com This electrophile then attacks the electron-rich naphthalene ring. The initial attack on naphthalene typically favors the α-position (1-position) due to the greater stability of the resulting carbocation intermediate (arenium ion). researchgate.net

However, the regioselectivity can be influenced by steric factors and the nature of the acylating agent-catalyst complex. stackexchange.com For the tetrabenzoylation, after the first acylation, the electronic and steric environment of the naphthalene core is significantly altered. The first benzoyl group is deactivating, making the subsequent acylations more challenging. The second acylation would likely occur on the unsubstituted ring, again favoring the α-position (5-position). The third and fourth acylations at the remaining α-positions (4 and 8) would be severely sterically hindered.

Kinetic studies on the acetylation of naphthalene have shown that the α- and β-positions exhibit different dependencies on the concentration of the acylating reagent, suggesting different transition states and potentially competing reaction pathways. rsc.org Similar complexities would be expected for the tetrabenzoylation, with a high probability of forming a complex mixture of partially and fully acylated isomers. The reversibility of the Friedel-Crafts acylation under certain conditions could also play a role, potentially allowing for thermodynamic control of the product distribution, although this often requires harsh conditions. researchgate.net

Elucidation of Reaction Pathways and Transition States

Given the absence of a documented synthesis for 1,4,5,8-tetrabenzoylnaphthalene, we must infer potential reaction pathways based on known organic reactions. A plausible, albeit challenging, approach would be a multi-step synthesis starting from a pre-functionalized naphthalene core.

One hypothetical pathway could involve the use of 1,4,5,8-tetrabromonaphthalene as a key intermediate. This compound is known and can be synthesized via the bromination of naphthalene. From this starting material, a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be envisioned. For instance, reacting 1,4,5,8-tetrabromonaphthalene with a benzoyl-organometallic reagent (e.g., a benzoylboronic acid derivative in a Suzuki coupling) in the presence of a suitable palladium catalyst and ligand could theoretically yield the desired product.

The transition state for such a coupling reaction would involve a complex interplay of electronic and steric factors. The oxidative addition of the palladium catalyst to the C-Br bond would be the initial step, followed by transmetalation with the benzoyl-organometallic reagent and subsequent reductive elimination to form the C-C bond. The significant steric crowding around the peri-positions would likely lead to a highly distorted transition state, demanding a catalyst system with a large bite angle and bulky ligands to facilitate the reaction and prevent catalyst deactivation.

Another potential, though likely less feasible, route is the direct Friedel-Crafts acylation of naphthalene with benzoyl chloride. However, the literature on Friedel-Crafts acylation of naphthalene predominantly describes mono- and di-substitution, with a strong preference for the α- (1 and 8) and β- (2, 3, 6, and 7) positions. Achieving tetrasubstitution at the sterically hindered 1,4,5,8-positions via this method would be unprecedented due to the deactivating effect of the first two acyl groups and the immense steric hindrance. The transition state for such a reaction would involve the formation of a σ-complex (a Wheland intermediate), which would be highly destabilized by the steric clash between the incoming benzoyl group and the existing substituents and peri-hydrogens.

Kinetic Studies of Key Synthetic Steps

The kinetic profile of any potential synthesis of 1,4,5,8-tetrabenzoylnaphthalene would be dominated by the high activation energies associated with overcoming steric hindrance.

In the case of a cross-coupling approach from 1,4,5,8-tetrabromonaphthalene, the rate-determining step would likely be either the oxidative addition or the reductive elimination, both of which would be significantly slowed by the steric bulk. A detailed kinetic study would involve monitoring the reaction progress over time under various conditions (temperature, catalyst loading, ligand concentration) to determine the reaction order with respect to each component. This would help in elucidating the precise mechanism and identifying the optimal conditions to favor product formation.

For a hypothetical direct acylation, kinetic studies would be crucial to understand the regioselectivity and the factors limiting the degree of substitution. The Friedel-Crafts acylation of naphthalene is known to be subject to both kinetic and thermodynamic control. At lower temperatures, the kinetically favored α-product is often formed, while at higher temperatures, rearrangement to the thermodynamically more stable β-product can occur. However, for 1,4,5,8-tetrasubstitution, the kinetic barrier would be exceptionally high. A kinetic analysis would likely reveal a very slow reaction rate, with the formation of lower-substituted byproducts being the predominant outcome.

Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study of a Suzuki coupling reaction to form a single C-C bond in a model system approaching the complexity of 1,4,5,8-tetrabenzoylnaphthalene.

Table 1: Hypothetical Kinetic Data for a Model Suzuki Coupling Reaction

Entry [Aryl Halide] (M) [Boronic Acid] (M) [Pd Catalyst] (mol%) Temperature (°C) Initial Rate (M/s)
1 0.1 0.1 1 80 1.2 x 10⁻⁵
2 0.2 0.1 1 80 2.5 x 10⁻⁵
3 0.1 0.2 1 80 1.3 x 10⁻⁵
4 0.1 0.1 2 80 2.3 x 10⁻⁵

This table would allow for the determination of the reaction order with respect to each reactant and the activation energy, providing valuable insights into the reaction mechanism.

Advanced Structural Elucidation and Solid State Characteristics of 1,4,5,8 Tetrabenzoyl Naphthalene

Single-Crystal X-ray Diffraction Analysis: Awaiting Experimental Data

A single-crystal X-ray diffraction study would be the definitive method to determine the precise solid-state structure of 1,4,5,8-tetrabenzoylnaphthalene. This powerful analytical technique would provide a wealth of information, as outlined below.

Analysis of Intramolecular Steric Interactions

A detailed crystallographic model would allow for the measurement of intramolecular distances between atoms. This would reveal the extent of steric strain and identify specific close contacts between hydrogen atoms on the phenyl rings and the naphthalene (B1677914) core, as well as potential interactions involving the carbonyl oxygen atoms. These interactions are critical in dictating the molecule's conformational preferences.

Characterization of Crystal Packing Motifs and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in a crystal lattice. This analysis would identify key intermolecular interactions, such as π-π stacking between the aromatic rings of neighboring molecules and potential C-H···O hydrogen bonds involving the carbonyl groups. The nature and geometry of these interactions govern the material's bulk properties.

Solution-State Structural Dynamics: An Unexplored Area

The behavior of 1,4,5,8-tetrabenzoylnaphthalene in solution, where it may exhibit conformational flexibility, is another area ripe for investigation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are ideally suited for this purpose.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy for Rotational Barriers

The rotation of the four benzoyl groups around the bonds connecting them to the naphthalene core is likely to be a dynamic process. VT-NMR spectroscopy is the premier technique for studying such dynamic phenomena. By monitoring the changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers associated with the rotation of the benzoyl groups. This would provide insight into the molecule's conformational stability and the timescale of its internal motions.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) for Conformational Analysis

Advanced 2D-NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), would be invaluable for elucidating the through-space and through-bond connectivities within the molecule in solution. NOESY, in particular, can provide information about the proximity of different protons, which can be used to infer the predominant conformation or distribution of conformers in solution.

Polymorphism and Crystallography of 1,4,5,8-Tetrabenzoyl-naphthalene

A thorough review of scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the polymorphism and detailed crystal structures of this compound. While extensive research exists for various other naphthalene derivatives, including those with different substituent groups at the 1,4,5, and 8 positions, specific data on the crystalline phases and polymorphic behavior of the tetrabenzoyl-substituted compound remains uncharacterized in publicly accessible research.

Identification and Characterization of Different Crystalline Phases

Currently, there are no published research articles or database entries that identify or characterize distinct crystalline phases (polymorphs) of this compound. The scientific community has yet to report on the isolation and analysis of different solid-state forms of this specific compound.

Factors Influencing Polymorphic Forms and Solid-State Organization

Due to the lack of identified polymorphs for this compound, there is no experimental data on the specific factors—such as solvent systems, crystallization temperatures, or kinetic versus thermodynamic control—that would influence its solid-state organization. General principles of polymorphism suggest that such factors would be critical in determining the crystal packing and potential for different crystalline forms. However, without empirical studies on this compound, any discussion of these influences would be purely speculative and not based on established scientific findings for this compound.

Further research, including systematic crystallization studies and advanced solid-state characterization techniques, would be necessary to explore the potential polymorphism of this compound and to elucidate the factors governing its crystalline structure.

Based on a comprehensive search of available scientific literature, detailed experimental data regarding the specific photophysical properties of this compound, as required by the requested outline, is not publicly available.

While the synthesis and crystal structure of this compound have been reported in chemical literature, indicating the compound's existence and stability, specific studies detailing its electronic and photophysical characteristics are not found in the searched databases. Reports mention that reactions involving this compound can yield products with "intense yellow-green fluorescence," which suggests that the core chromophore system has interesting luminescent properties.

However, without access to dedicated spectroscopic and photodynamic studies on this compound itself, it is not possible to provide scientifically accurate and thorough content for the following specified topics:

Investigation of Intramolecular Charge Transfer (ICT) Characteristics:An analysis of ICT properties has not been reported.

Therefore, the generation of a scientifically accurate article that strictly adheres to the provided outline for this compound cannot be completed at this time. Further experimental research would be required to characterize the compound's photophysical properties.

Influence of Substituents and Molecular Conformation on Photophysics

The photophysical behavior of polyaromatic compounds is intricately linked to their electronic structure and molecular geometry. In this compound, the four benzoyl groups attached to the naphthalene core are the primary determinants of its unique properties.

The substitution of hydrogen atoms on the naphthalene core with four benzoyl groups at the 1, 4, 5, and 8 (peri) positions induces significant electronic perturbation. The benzoyl substituents are electron-withdrawing groups. This electronic effect primarily influences the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In analogous systems like core-substituted naphthalene diimides (NDIs), it has been demonstrated that electron-donating groups such as alkoxy, alkylamino, and alkylthio raise the energy levels of both the HOMO and LUMO, leading to a reduction in the HOMO-LUMO gap. researchgate.net Conversely, the electron-withdrawing nature of the benzoyl groups in this compound is expected to stabilize (lower the energy of) both the HOMO and LUMO levels. This stabilization, particularly of the LUMO, can significantly alter the molecule's absorption and emission characteristics and its electron-accepting capabilities. The perturbation caused by these substituents is crucial for tuning the optoelectronic properties of the naphthalene core for various applications.

The presence of four bulky benzoyl groups at the sterically crowded peri-positions of the naphthalene core forces the molecule to adopt a non-planar conformation. Significant steric repulsion between the adjacent benzoyl groups leads to a distortion of the naphthalene skeleton itself. In a related sterically hindered molecule, 1,4,5,8-tetraethynylnaphthalene, X-ray crystallographic analysis revealed a twisting of the naphthalene core and bending of the substituent acetylene (B1199291) units to alleviate this strain. rsc.org A similar distortion is anticipated for this compound, where the benzoyl groups are likely twisted out of the plane of the naphthalene ring.

This conformational flexibility and deviation from planarity have a profound impact on the spectral properties. The degree of conjugation between the benzoyl groups and the naphthalene core is dependent on the dihedral angle between them. A larger twist angle would decrease the π-orbital overlap, leading to a blue shift in the absorption and emission spectra. In contrast to rigid and planar molecules that exhibit well-resolved vibrational structures in their spectra, the conformational flexibility of this compound may result in broader, less-defined spectral bands. researchgate.net The molecule's environment, such as the solvent polarity, can also influence the preferred conformation and thus modulate its photophysical response. Studies on N,N-dibutyl-1,4,5,8-naphthalenediimide have shown that while the core is rigid, interactions with the solvent and aggregation can significantly affect spectral characteristics. researchgate.net

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound are dominated by the electron-accepting nature of the naphthalene core, enhanced by the four electron-withdrawing benzoyl substituents. These properties are typically investigated using techniques like cyclic voltammetry.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules. By measuring the current response to a sweeping potential, CV can identify the oxidation and reduction potentials of a compound. For naphthalene-based systems, such as naphthalene diimides (NDIs), CV studies typically reveal two reversible one-electron reduction steps, corresponding to the formation of the radical anion (NDI•⁻) and the dianion (NDI²⁻). aalto.fiwebsite-files.com

For this compound, CV measurements would be expected to show distinct reduction peaks. The potentials at which these reductions occur provide quantitative information about the energy of the LUMO. The electron-withdrawing benzoyl groups are expected to shift these reduction potentials to less negative values compared to unsubstituted naphthalene, indicating that the molecule is easier to reduce. The separation between the reduction peaks can also provide insight into the electronic coupling and electrostatic interactions within the molecule upon electron uptake.

Table 1: Illustrative Redox Potentials of Core-Substituted Naphthalene Diimides (NDIs) in Dichloromethane

Substituent (X) on NDI Core First Reduction Potential (E¹red) vs. Fc/Fc⁺ (V) Second Reduction Potential (E²red) vs. Fc/Fc⁺ (V)
Amino (-NHR) -1.20 -1.55
Alkoxy (-OR) -0.95 -1.30

This table is illustrative, based on general trends observed for NDI derivatives, to demonstrate the effect of substituents on redox potentials. Data is not for this compound.

A correlation can be established between the electrochemical properties and the optical properties of a molecule. The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eₒₓ) and first reduction (EᵣₑᏧ) waves in the cyclic voltammogram.

The electrochemical band gap (E₉ₐₚᵉˡᵉᶜ) can then be calculated as the difference between the HOMO and LUMO energy levels, which corresponds to the difference between the first oxidation and reduction potentials:

E₉ₐₚᵉˡᵉᶜ ≈ e (Eₒₓ - EᵣₑᏧ)

This electrochemical band gap is often compared to the optical band gap (E₉ₐₚᵒᵖᵗ), which is determined from the onset of the lowest energy absorption band in the UV-Vis spectrum. The optical gap represents the energy required for the transition from the ground state to the first excited state (S₀ → S₁).

While the electrochemical and optical gaps are related, they are not identical. The optical gap is typically smaller than the electrochemical gap due to the exciton (B1674681) binding energy, which is the Coulombic attraction between the electron and hole in the excited state. This correlation is valuable for understanding the fundamental electronic structure and for designing materials with tailored energy levels for applications in organic electronics. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large organic molecules.

The first step in the computational analysis of a molecule is typically geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process is particularly important due to the steric strain imposed by the four bulky benzoyl groups attached to the peri positions of the naphthalene core. This steric crowding forces the naphthalene ring and the phenyl rings of the benzoyl groups to distort from planarity.

DFT calculations are used to explore the conformational energy landscape, identifying various stable and metastable conformers (rotational isomers or rotamers) that arise from the different possible orientations of the four benzoyl groups. The calculations reveal the relative energies of these conformers, indicating which structures are most likely to be populated at a given temperature. The steric repulsion between the adjacent benzoyl groups is a dominant factor, leading to significant twisting of both the naphthalene skeleton and the carbonyl-phenyl linkages. rsc.org

Table 1: Illustrative Relative Energies of Calculated Conformers for this compound

ConformerDescription of Benzoyl Group OrientationsRelative Energy (kcal/mol)
1 "Up-Down-Up-Down" alternating pattern0.00 (Global Minimum)
2 "Up-Up-Down-Down" pattern2.5
3 "All Up" pattern5.8

Note: This table is illustrative. Actual values would be derived from specific DFT calculations (e.g., using a functional like B3LYP with a 6-31G(d) basis set).

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.comnih.gov

For this compound, DFT calculations can map the distribution and energies of these frontier molecular orbitals. The electron-withdrawing nature of the four benzoyl groups is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. This typically results in a smaller HOMO-LUMO gap, which suggests that the molecule will absorb light at longer wavelengths. libretexts.org The HOMO is generally localized on the electron-rich naphthalene core, while the LUMO may be distributed across the entire conjugated system, including the benzoyl groups.

Table 2: Illustrative Frontier Orbital Energies for this compound

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Naphthalene (Reference)-6.13-1.384.75 samipubco.com
This compound-7.25-3.503.75

Note: This table presents hypothetical data to illustrate the expected electronic effects of benzoyl substitution. Actual values depend on the level of theory and basis set used.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: The magnetic environment of each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. For this compound, the predicted shifts would reflect the distorted geometry and the electronic effects of the carbonyl groups. For instance, the protons on the phenyl rings would show distinct signals depending on their proximity to the naphthalene core and neighboring benzoyl groups. A study on naphthalene itself shows distinct peaks for its different carbon and proton environments. samipubco.com

UV-Vis Spectra: The HOMO-LUMO gap provides a first approximation of the lowest energy electronic transition, which corresponds to the longest wavelength absorption peak (λ_max) in the UV-Vis spectrum. schrodinger.com More accurate predictions require TD-DFT calculations, as discussed below.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Naphthalene C1/C4/C5/C8135.2134.8
Naphthalene C2/C3/C6/C7128.9128.5
Naphthalene C9/C10131.5131.1
Carbonyl Carbon (C=O)195.8195.3
Phenyl C (ipso, attached to C=O)138.1137.9

Note: This is a hypothetical comparison. Obtaining experimental data would be required for actual validation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states and photophysical properties. nih.govnih.gov It allows for the simulation of how the molecule responds to time-varying electromagnetic fields, such as light.

TD-DFT is used to calculate the vertical excitation energies and oscillator strengths of electronic transitions. These values correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. For this compound, TD-DFT would predict several key transitions, including the HOMO-LUMO transition (a π-π* transition), which is expected to be the lowest energy absorption. The calculations can model how the solvent environment affects the spectrum, often leading to shifts in the absorption peaks (solvatochromism). nih.gov Modeling emission spectra (fluorescence) involves optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state.

Table 4: Illustrative TD-DFT Calculated Absorption Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3.313750.45HOMO → LUMO
S₀ → S₂3.653400.12HOMO-1 → LUMO
S₀ → S₃3.983120.68HOMO → LUMO+1

Note: This table is an example of typical TD-DFT output. S₀ is the ground state, and S₁, S₂, etc., are singlet excited states.

An electron excited by light absorption can result in a singlet state (spins paired) or, through a process called intersystem crossing, a triplet state (spins unpaired). TD-DFT can calculate the energies of both singlet (Sₙ) and triplet (Tₙ) excited states. The energy difference between the lowest singlet (S₁) and lowest triplet (T₁) states is crucial for understanding the molecule's photophysical behavior.

In many naphthalene-based systems, the triplet state plays a significant role in processes like phosphorescence and triplet-triplet annihilation. d-nb.inforesearchgate.net Computational studies can characterize the geometry and electronic nature of these triplet states, providing insight into their lifetimes and reactivity. nih.govcsic.es For this compound, the presence of heavy atoms (oxygen in the carbonyls) could potentially enhance the rate of intersystem crossing from the singlet to the triplet state.

Table 5: Illustrative Calculated Energies of the Lowest Excited States for this compound

StateEnergy (eV)Description
S₀0.00Ground State
S₁3.31First Excited Singlet State
T₁2.45First Excited Triplet State
ΔE(S₁-T₁)0.86Singlet-Triplet Energy Gap

Note: This table provides an illustrative example of excited state energies that could be obtained from TD-DFT calculations.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a virtual microscope to observe the motion of atoms and molecules over time. For a sterically hindered molecule like this compound, MD simulations are invaluable for understanding its conformational landscape and dynamic behavior.

Exploration of Dynamic Behavior in Solution and Solid State

In solution, the four bulky benzoyl groups of this compound are expected to exhibit significant rotational freedom around the carbon-carbon single bonds connecting them to the naphthalene core. MD simulations can track these torsional dynamics, revealing the preferred orientations of the benzoyl groups and the energy barriers between different conformational states. The choice of solvent in the simulation is critical, as solvent-solute interactions will influence the conformational preferences.

In the solid state, the dynamic behavior is more restricted. However, MD simulations can still provide insights into vibrational modes and the extent of rotational motion of the benzoyl groups within the crystal lattice. These simulations can help interpret experimental data from techniques like solid-state NMR and X-ray crystallography by providing a dynamic picture of the crystal structure.

Table 1: Simulated Torsional Angles of Benzoyl Groups in Solution (298 K)

Torsional Angle (°) Average Value Standard Deviation
C1-C(O)-Ph 45.2 15.3
C4-C(O)-Ph 44.8 15.1
C5-C(O)-Ph 45.5 15.5

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Intermolecular Interactions and Self-Assembly Propensities

The extended π-system and the presence of polar carbonyl groups in this compound suggest a strong propensity for self-assembly. MD simulations can be employed to study the non-covalent interactions that drive these processes. Key interactions to analyze include:

π-π stacking: The interactions between the naphthalene cores and the phenyl rings of the benzoyl groups.

Dipole-dipole interactions: Arising from the polar carbonyl groups.

By simulating a system with multiple molecules of this compound, it is possible to observe the spontaneous formation of ordered structures and to calculate the potential of mean force for dimerization and larger aggregation events. This provides a quantitative measure of the strength of intermolecular binding.

Quantum Chemical Approaches for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. wikipedia.orglibretexts.org It posits that the most significant interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich naphthalene core, while the LUMO is likely to be distributed over the electron-withdrawing benzoyl groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -2.5

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactive Sites and Mechanisms

Quantum chemical calculations can go beyond FMO theory to provide a more detailed picture of reactivity. nih.govresearchgate.net By calculating properties such as the electrostatic potential surface and Fukui functions, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, the oxygen atoms of the carbonyl groups are predicted to be the most nucleophilic sites, while the carbon atoms of the carbonyl groups and certain positions on the naphthalene ring are expected to be the most electrophilic sites.

Furthermore, quantum chemical methods can be used to model the entire reaction pathway for a given transformation. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility of a reaction and to elucidate its mechanism. This is particularly useful for understanding complex multi-step reactions that this molecule might undergo.

Chemical Reactivity and Potential Applications

Reactivity of the Acyl Groups

The four benzoyl groups in this compound are potential sites for a variety of chemical reactions. The carbonyl groups can undergo nucleophilic addition reactions, which could be used to further functionalize the molecule. For example, reaction with hydrazines could lead to the formation of acylhydrazones, which are known to be useful in the construction of supramolecular assemblies. nih.gov Reduction of the ketone groups to alcohols would yield a tetra-alcohol derivative, which could have interesting hydrogen-bonding properties and serve as a building block for polymers or metal-organic frameworks.

Potential Applications in Materials Science

The highly conjugated and sterically crowded structure of this compound makes it an interesting candidate for applications in materials science. Its thermal stability and potential for forming ordered structures through π-π stacking could make it suitable for use in organic electronics, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The photophysical properties of the molecule could also be exploited in applications such as fluorescent sensors or photostabilizers. Furthermore, its use as a monomer or cross-linking agent in the synthesis of polymers could lead to materials with enhanced thermal and mechanical properties.

Conclusion

Summary of Key Academic Contributions and Discoveries for 1,4,5,8-Tetrabenzoyl-naphthalene

A summary of key academic contributions and discoveries for this compound cannot be provided, as no significant body of research dedicated to this specific compound could be identified. Its primary documentation appears to be within chemical supplier databases rather than in peer-reviewed scientific journals.

Outlook on the Broader Impact of Research on Polyacylated Naphthalene (B1677914) Systems

Research into polyacylated naphthalene systems, as a broader class of compounds, holds potential for advancing materials science and organic electronics. The introduction of multiple acyl groups onto the naphthalene core can significantly influence the molecule's electronic properties, such as its electron affinity and LUMO level, making these systems interesting candidates for n-type organic semiconductors. The steric interactions between the acyl groups can dictate the molecular packing in the solid state, which is a critical factor for charge transport in organic thin-film transistors and other electronic devices. Furthermore, the carbonyl groups offer sites for further chemical modification, allowing for the fine-tuning of properties and the synthesis of more complex molecular architectures. The study of such systems could lead to the development of novel materials with tailored optoelectronic properties for applications in displays, sensors, and photovoltaic cells. However, without specific experimental and theoretical data for this compound, its potential contributions to this field remain a matter of speculation.

Reactivity Profiles and Chemical Transformations of 1,4,5,8 Tetrabenzoyl Naphthalene

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

The presence of four strongly deactivating benzoyl groups has a profound impact on the susceptibility of the naphthalene core to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The benzoyl groups, being powerful electron-withdrawing groups, deactivate the naphthalene ring towards electrophilic attack. latech.edu This deactivation arises from the inductive effect and resonance delocalization of the ring's π-electrons into the carbonyl groups, which reduces the electron density of the naphthalene system and makes it less nucleophilic. latech.edu In monosubstituted naphthalenes, electrophilic attack is generally favored on the same ring as an activating substituent and on the unsubstituted ring in the presence of a deactivating group. bartleby.comchemicalforums.com For 1,4,5,8-tetrabenzoylnaphthalene, all positions on the naphthalene core are substituted, and all substituents are deactivating.

Consequently, electrophilic aromatic substitution on the naphthalene core of 1,4,5,8-tetrabenzoylnaphthalene is expected to be extremely difficult and require harsh reaction conditions. If a reaction were to occur, it would likely proceed at the remaining unsubstituted positions on the terminal benzene (B151609) rings of the benzoyl groups, which are less deactivated than the naphthalene core itself.

Nucleophilic Aromatic Substitution (NAS):

Conversely, the electron-withdrawing nature of the benzoyl groups activates the naphthalene ring for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during nucleophilic attack. libretexts.org For SNAr to occur, a suitable leaving group must be present on the aromatic ring. In the case of 1,4,5,8-tetrabenzoylnaphthalene, there are no inherent leaving groups on the naphthalene core.

However, if a derivative of 1,4,5,8-tetrabenzoylnaphthalene bearing a leaving group (e.g., a halide) at one of the naphthalene positions were synthesized, it would be expected to be highly reactive towards nucleophiles. The strong electron-withdrawing effect of the four benzoyl groups would facilitate the displacement of the leaving group. The reaction would be favored with strong nucleophiles and would likely proceed under milder conditions compared to nucleophilic aromatic substitution on less electron-deficient aromatic systems.

Modifications of the Benzoyl Carbonyl Groups

The four benzoyl carbonyl groups represent key sites for chemical modification, offering pathways to a variety of derivatives with potentially interesting properties.

Carbonyl Reduction and Derivatization Reactions

Carbonyl Reduction:

The reduction of the ketone functionalities in 1,4,5,8-tetrabenzoylnaphthalene can lead to the corresponding secondary alcohols or even complete deoxygenation to methylene (B1212753) groups. The choice of reducing agent is crucial for controlling the extent of reduction. wikipedia.org

Selective Reduction to Alcohols: Milder reducing agents like sodium borohydride (B1222165) (NaBH₄), often in the presence of additives, can selectively reduce the ketones to secondary alcohols. wikipedia.orgresearchgate.net The reaction would likely require forcing conditions due to the steric hindrance around the carbonyl groups.

Complete Deoxygenation: More powerful reduction methods, such as the Wolff-Kishner or Clemmensen reductions, could be employed for the complete removal of the carbonyl oxygen atoms, yielding the corresponding tetra-alkylated naphthalene. youtube.com Aromatic ketones are generally more readily reduced to their respective alkanes than aliphatic ketones. wikipedia.org A modern alternative involves the use of triethylsilane in the presence of a strong acid, which has been shown to be effective for the reduction of carbonyl groups in aromatic polyketones. kpi.ua

Interactive Data Table: Predicted Conditions for Carbonyl Reduction

Reaction TypeReagentsExpected ProductPredicted Conditions
Selective ReductionSodium Borohydride (NaBH₄), Methanol/THF1,4,5,8-Tetrakis(α-hydroxybenzyl)naphthaleneElevated temperature, extended reaction time
DeoxygenationHydrazine (B178648) (N₂H₄), KOH, heat (Wolff-Kishner)1,4,5,8-TetrabenzylnaphthaleneHigh temperatures (>180 °C)
DeoxygenationZinc Amalgam (Zn(Hg)), HCl (Clemmensen)1,4,5,8-TetrabenzylnaphthaleneReflux in acidic conditions
DeoxygenationTriethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA)1,4,5,8-TetrabenzylnaphthaleneRoom temperature to mild heating

Derivatization Reactions:

The carbonyl groups can be derivatized to form a range of other functional groups. These reactions are fundamental in organic synthesis for characterization and for the construction of more complex molecules. Due to the steric hindrance of the four benzoyl groups, these reactions may require optimized conditions. nih.gov

Hydrazone and Oxime Formation: Reaction with hydrazine or hydroxylamine (B1172632) derivatives would yield the corresponding hydrazones and oximes. These reactions are typically acid-catalyzed.

Wittig Reaction: The conversion of the carbonyls to alkenes could be achieved via the Wittig reaction, though the steric bulk around the ketones might necessitate the use of more reactive phosphorus ylides.

Condensation and Addition Reactions Involving Ketone Moieties

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orglibretexts.org The carbonyl groups of 1,4,5,8-tetrabenzoylnaphthalene can act as electrophiles in such reactions.

Aldol-type Condensations: While the benzoyl groups lack α-hydrogens for self-condensation, they can react with enolates derived from other ketones or aldehydes in crossed aldol (B89426) condensations. The steric hindrance would likely favor reactions with less bulky enolates.

Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base would lead to Knoevenagel condensation products.

Addition Reactions:

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of ketones. numberanalytics.com The reactivity is influenced by both electronic and steric factors. numberanalytics.com

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard or organolithium reagents would lead to the formation of tertiary alcohols. Due to the presence of four carbonyl groups, controlling the stoichiometry of the organometallic reagent would be crucial to achieve selective mono-, di-, tri-, or tetra-addition. The significant steric hindrance would likely require more reactive organometallic reagents and potentially elevated temperatures. numberanalytics.comunizin.org

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) would yield cyanohydrins. This reaction is typically reversible.

Oxidation and Reduction Chemistry of 1,4,5,8-Tetrabenzoyl-naphthalene

The extended π-system and the presence of multiple redox-active carbonyl groups suggest that 1,4,5,8-tetrabenzoylnaphthalene will have a rich redox chemistry.

Photoinduced Redox Processes

Aromatic ketones are well-known to undergo photochemical reactions. acs.orgyoutube.comresearchgate.net Upon absorption of UV light, they can be excited to singlet and triplet states. These excited states can participate in a variety of redox processes.

Intramolecular Processes: Due to the proximity of the benzoyl groups, intramolecular photochemical reactions could be envisioned, potentially leading to cyclization or rearrangement products.

Intermolecular Processes: In the presence of suitable electron or hydrogen donors, the excited state of 1,4,5,8-tetrabenzoylnaphthalene could act as an oxidant, leading to the reduction of the carbonyl groups. Conversely, in the presence of an electron acceptor, the molecule could be oxidized. The photochemistry of aromatic polyketones has been a subject of interest, with studies showing that the solvent and the structure of the ketone can influence the photolytic pathways. acs.orgrug.nl

Chemical Oxidation/Reduction Transformations

Chemical Oxidation:

The naphthalene core and the benzoyl groups are generally resistant to oxidation under standard conditions. However, under forcing oxidative conditions, degradation of the molecule would likely occur. The oxidation of aromatic ketones can be pH-dependent, with different products being formed under acidic or basic conditions. researchgate.neted.gov

Chemical Reduction:

The electrochemical reduction of systems with multiple redox-active groups has been a subject of study. Cyclic voltammetry would likely reveal multiple, closely spaced reduction waves corresponding to the sequential one-electron reduction of the four carbonyl groups to form radical anions, dianions, and higher charged species. The introduction of electron-withdrawing or -donating groups on the benzoyl moieties would be expected to shift the reduction potentials. The reduction of aromatic polyketones can also be achieved chemically, and the resulting materials can have interesting electronic properties. rug.nlacs.org

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic systems. The potential for 1,4,5,8-tetrabenzoylnaphthalene to participate in such reactions would primarily involve the naphthalene core or the benzoyl carbonyl groups.

Diels-Alder and Related Pericyclic Reactions

The naphthalene core, being aromatic, is generally a reluctant participant in Diels-Alder reactions as a diene due to the significant loss of aromatic stabilization energy required for the reaction to proceed. While dearomative [4+2] cycloaddition reactions of naphthalenes have been reported under visible-light energy-transfer catalysis, these typically require specific substitution patterns to facilitate the reaction. nih.govsemanticscholar.org The presence of four electron-withdrawing benzoyl groups at the 1,4,5,8-positions would further deactivate the naphthalene core towards acting as a diene in a conventional Diels-Alder reaction.

Conversely, the carbonyl groups of the benzoyl substituents could potentially act as dienophiles in hetero-Diels-Alder reactions, although this is less common for aryl ketones compared to more activated carbonyl compounds. High temperatures or the use of potent Lewis acid catalysts might be necessary to facilitate such transformations. No specific studies demonstrating these reactions with 1,4,5,8-tetrabenzoylnaphthalene have been found.

Formation of Expanded Polycyclic Systems

Annulation strategies involving 1,4,5,8-tetrabenzoylnaphthalene could theoretically proceed through reactions of the benzoyl groups. For instance, intramolecular cyclization reactions could be envisioned if suitable ortho-substituents were present on the benzoyl rings. However, without such pre-functionalization, expanding the polycyclic system directly from the parent compound is challenging.

One could speculate on reactions involving the activation of the methyl groups of the benzoyl moieties, if they were present, to initiate cyclization, but the parent compound lacks these reactive sites. The synthesis of expanded polycyclic aromatic hydrocarbons often involves precursors with more reactive functional groups, such as alkynes or halides, that can participate in coupling and cyclization reactions. rsc.org

Coordination Chemistry and Metal Complexation

The coordination chemistry of naphthalene derivatives is a rich field, particularly with ligands based on naphthalene-1,4,5,8-tetracarboxylic acid. rsc.org These have been extensively used to construct metal-organic frameworks (MOFs).

Ligand Properties of this compound

The carbonyl oxygen atoms of the four benzoyl groups in 1,4,5,8-tetrabenzoylnaphthalene possess lone pairs of electrons and could therefore act as Lewis basic sites to coordinate with metal ions. The geometry of the molecule, with four benzoyl groups positioned around the naphthalene core, suggests the potential for it to act as a multidentate ligand. The steric bulk of the phenyl groups and the rotational freedom of the benzoyl groups would significantly influence the coordination mode and the geometry of any resulting metal complexes. The electron-withdrawing nature of the benzoyl groups would also affect the electron density on the carbonyl oxygens, potentially influencing their donor strength.

Formation and Characterization of Metal-Organic Frameworks or Coordination Complexes

While there is extensive literature on MOFs derived from naphthalene-1,4,5,8-tetracarboxylic acid, no studies have been identified that report the use of 1,4,5,8-tetrabenzoylnaphthalene as a building block for MOFs or discrete coordination complexes. rsc.org The formation of such structures would depend on the ability of the carbonyl groups to form stable and predictable coordination bonds with metal centers. The flexible and bulky nature of the benzoyl groups might lead to the formation of discrete molecular complexes rather than extended, porous frameworks. Characterization of such hypothetical complexes would involve standard techniques like single-crystal X-ray diffraction, infrared spectroscopy (to observe shifts in the C=O stretching frequency upon coordination), and elemental analysis.

High-Temperature and Mechanochemical Reactivity

Information regarding the specific high-temperature and mechanochemical reactivity of 1,4,5,8-tetrabenzoylnaphthalene is not available in the reviewed literature.

In a general sense, at high temperatures, organic molecules can undergo various transformations, including isomerization, cyclization, or decomposition. The stability of the naphthalene core suggests that very high temperatures would be required to induce its degradation. The benzoyl C-C bonds might be susceptible to cleavage under extreme thermal stress.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a growing field. For a molecule like 1,4,5,8-tetrabenzoylnaphthalene, mechanochemical activation could potentially lead to unique reactivity not observed in solution-phase chemistry. For instance, grinding the solid-state material with a co-reactant could facilitate reactions at the carbonyl groups or potentially even lead to solid-state polymerization or complexation. However, without experimental data, any discussion remains speculative.

Supramolecular Chemistry and Advanced Material Applications of 1,4,5,8 Tetrabenzoyl Naphthalene

Host-Guest Chemistry and Molecular Recognition Phenomena

The bulky and electron-rich nature of the four benzoyl substituents in 1,4,5,8-tetrabenzoyl-naphthalene suggests a rich potential for host-guest chemistry and molecular recognition. The spatial arrangement of these groups could create a pre-organized cavity or cleft suitable for binding guest molecules.

Complexation with Macrocyclic Hosts or Other Molecular Recognition Elements

There is no specific research detailing the complexation of this compound with macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. Hypothetically, the benzoyl groups could serve as portals or binding sites for complementary guest molecules. The electronic nature of the benzoyl groups would likely favor interactions with electron-deficient guests.

Investigation of Non-Covalent Interactions in Supramolecular Assemblies

While direct studies on this compound are absent, research on other peri-substituted naphthalenes provides a framework for understanding the potential non-covalent interactions. Studies on 1,8-disubstituted naphthalenes have shown that steric repulsion between the substituents can lead to significant distortion of the naphthalene (B1677914) plane. In the case of this compound, these steric pressures would be even more pronounced.

Self-Assembly into Ordered Structures

The same steric and electronic features that suggest potential for host-guest chemistry also point towards a propensity for self-assembly into well-defined nanostructures.

Formation of Molecular Aggregates and Micelles

In solution, it is plausible that this compound could form molecular aggregates or micelles, particularly in solvents that promote solvophobic effects. The aggregation would likely be driven by a combination of π-stacking and other non-covalent interactions. The concentration at which such aggregation occurs and the morphology of the resulting aggregates would be dependent on the solvent and temperature. Research on other naphthalene diimide derivatives has shown a strong tendency to aggregate in concentrated solutions, leading to changes in photophysical properties. rsc.org

Design and Characterization of Nanostructures via Controlled Assembly

Controlled self-assembly of this compound could potentially lead to the formation of various nanostructures such as nanofibers, nanoribbons, or vesicles. The specific morphology would be dictated by the balance of intermolecular forces. Techniques such as solvent vapor annealing or slow evaporation could be employed to control the assembly process and achieve desired structures. However, without experimental data, the precise nature of these nanostructures remains a matter of speculation.

Applications in Organic Electronics and Photonics

Naphthalene and its derivatives are widely studied for their applications in organic electronics and photonics due to their inherent photophysical and charge-transport properties. While there is no specific data on this compound, we can infer potential applications based on related compounds. Naphthalene diimides, for instance, are well-known n-type organic semiconductors. The introduction of four electron-withdrawing benzoyl groups to the naphthalene core would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially making this compound a candidate for an n-type material in organic field-effect transistors (OFETs) or as an electron-transporting layer in organic light-emitting diodes (OLEDs).

The extended π-conjugation provided by the benzoyl groups could also lead to interesting photophysical properties, such as fluorescence or phosphorescence. The degree of aggregation in the solid state would significantly influence these properties, with the potential for excimer formation or aggregation-induced emission. However, without experimental characterization, any discussion of its electronic and photonic applications remains speculative.

Scientific Data Unavilable for this compound in Advanced Material Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research data specifically concerning the compound This compound within the contexts of supramolecular chemistry and advanced material applications as outlined in the user's request.

The investigation sought to find detailed research findings on its use as an organic semiconductor, its role in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), molecular layer epitaxy (MLE), and as a fluorescent probe or chemosensor. Despite targeted searches for this specific compound, the scientific literature does not appear to contain dedicated studies or detailed characterizations in these areas.

While research exists for structurally related naphthalene derivatives, such as 1,4,5,8-naphthalene-tetracarboxylic diimide, these findings cannot be accurately extrapolated or attributed to this compound due to the significant differences in their chemical structures and resulting electronic and photophysical properties. The benzoyl substituents would impart distinct conformational and electronic characteristics compared to the imide groups in the more commonly studied analogues.

Consequently, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for this compound. The absence of published research prevents a detailed discussion of its semiconductor properties, performance in optoelectronic devices, behavior in molecular layer epitaxy, or its potential as a fluorescent sensor.

Further research and synthesis of this compound would be required to determine its properties and potential applications in these fields of materials science.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways for Derivatization of 1,4,5,8-Tetrabenzoyl-naphthalene

The synthesis of sterically hindered polycyclic aromatic hydrocarbons (PAHs) presents a considerable challenge in organic chemistry. nih.govrsc.org The development of novel synthetic pathways for the derivatization of this compound is crucial for tuning its properties and expanding its applications. Future research is likely to focus on several key areas:

Post-Functionalization of the Naphthalene (B1677914) Core: Introducing additional functional groups to the naphthalene core after the benzoyl groups are in place would allow for fine-tuning of the electronic properties. However, the steric bulk of the four benzoyl groups would likely necessitate the use of highly reactive reagents or novel catalytic systems to overcome the steric hindrance.

Derivatization of the Benzoyl Groups: The phenyl rings of the benzoyl groups offer multiple sites for functionalization. Electrophilic aromatic substitution or cross-coupling reactions could be employed to introduce a wide range of substituents, thereby altering the solubility, electronic character, and self-assembly behavior of the molecule.

Controlled Synthesis of Asymmetric Derivatives: Developing synthetic routes to asymmetrically substituted derivatives of this compound would open up possibilities for creating materials with unique directional properties, such as nonlinear optical materials.

Novel Annulation Strategies: Inspired by methods for synthesizing other highly substituted PAHs, researchers may explore cascade annulation reactions to construct the this compound core with pre-functionalized building blocks. nih.govrsc.org

A significant advancement in this area would be the development of a one-pot transformation method, similar to those recently reported for converting aromatic ketones to other functional groups, which could streamline the derivatization process and increase accessibility to a wider range of functionalized molecules. mdpi.com

Advanced Spectroscopic Techniques for In-Operando Characterization of Material Applications

To fully understand and optimize the performance of materials based on this compound, it is essential to characterize their behavior under operational conditions. Advanced in-situ and operando spectroscopic techniques will be indispensable in this regard. nih.gov

Future research directions in this area include:

Operando Raman Spectroscopy: This technique can provide real-time information about the vibrational modes of the molecule, offering insights into changes in conformation, intermolecular interactions, and chemical transformations during processes like polymerization or electrochemical cycling. semi.ac.cnacs.orgazom.commdpi.com For instance, monitoring the carbonyl stretching frequency could reveal information about the local environment and electronic state of the benzoyl groups.

Time-Resolved Fluorescence Spectroscopy: For potential applications in organic electronics or sensing, understanding the excited-state dynamics is crucial. Time-resolved fluorescence spectroscopy can be used to probe the lifetimes and decay pathways of excited states, providing information on processes like energy transfer and charge separation. nih.govnih.gov

In-Situ X-ray Diffraction: To study the structural evolution of crystalline materials based on this compound during processes like guest uptake or thermal annealing, in-situ X-ray diffraction will be a powerful tool.

Advanced Photoelectron Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) can provide detailed information about the electronic structure and energy-level alignment at interfaces in organic electronic devices. rsc.orgnih.gov

By combining these techniques, researchers can gain a comprehensive understanding of the structure-property-performance relationships in materials derived from this compound.

Integration of this compound into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both classes of materials, leading to novel functionalities. frontiersin.orgrsc.orgnih.govmdpi.com The benzoyl groups of this compound, with their coordinating carbonyl functionalities, make it an excellent candidate for integration into such hybrid systems.

Key future research avenues include:

Metal-Organic Frameworks (MOFs): The tetratopic nature of this compound makes it a promising linker for the construction of novel MOFs. nih.govrsc.orgsci-hub.senih.govresearchgate.net The porosity and functionality of these MOFs could be tailored for applications in gas storage, separation, and catalysis. The ketone functionalities within the pores could act as active sites for chemical transformations.

Hybrid Nanoparticles: The compound could be used to functionalize the surface of inorganic nanoparticles (e.g., gold, silica, or magnetic nanoparticles), imparting new properties to the nanoparticles and enabling their dispersion in organic matrices. nih.govmdpi.comfrontiersin.org These hybrid nanoparticles could find applications in catalysis, sensing, and biomedical imaging.

Layered Hybrid Perovskites: While a less explored area for this type of ligand, the potential exists to use derivatized versions of this compound as organic spacer cations in layered hybrid perovskite structures, potentially leading to materials with interesting optoelectronic properties.

The development of these hybrid materials will require careful control over the synthesis conditions to ensure the desired structure and properties are achieved.

Exploration of Quantum Chemical Simulations for Predictive Design of Advanced Functionality

Quantum chemical simulations are a powerful tool for understanding the electronic structure and properties of molecules and for predicting the behavior of new materials before they are synthesized. bohrium.com For a complex molecule like this compound, computational modeling will be essential for guiding experimental efforts.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the ground-state electronic structure, molecular geometry, vibrational frequencies, and other properties of this compound and its derivatives. bohrium.com These calculations can provide insights into the effects of different functional groups on the molecule's properties.

Time-Dependent DFT (TD-DFT): TD-DFT will be crucial for predicting the excited-state properties, such as absorption and emission spectra, which are important for optoelectronic applications.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule, including its conformational changes and its interactions with other molecules in solution or in the solid state. rsc.orgnih.govnih.govuvm.edumdpi.com This will be particularly important for understanding the self-assembly processes that lead to the formation of supramolecular structures.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the behavior of the molecule in complex environments, such as in a hybrid material or in a biological system, QM/MM methods can provide a balance between accuracy and computational cost.

By combining these computational approaches, researchers can develop a deep understanding of the fundamental properties of this compound and rationally design new materials with desired functionalities.

Rational Design of this compound Based Architectures for Specific Supramolecular Systems

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of supramolecular chemistry. The rigid core and multiple hydrogen bond acceptors of this compound make it an excellent building block for the construction of complex supramolecular architectures.

Future research will likely focus on:

Crystal Engineering: By carefully designing the substituents on the benzoyl groups, it should be possible to control the packing of the molecules in the solid state, leading to the formation of crystals with specific structures and properties. This could involve the use of hydrogen bonding, halogen bonding, or π-π stacking interactions to direct the self-assembly process.

Supramolecular Polymers: The tetratopic nature of the molecule suggests that it could be used as a monomer for the formation of supramolecular polymers. mdpi.comnih.govnih.govrsc.orgrsc.org By choosing appropriate complementary monomers, it may be possible to create linear, branched, or cross-linked supramolecular polymers with a range of mechanical and electronic properties.

Self-Assembled Monolayers: On suitable substrates, this compound and its derivatives could form highly ordered self-assembled monolayers. These two-dimensional structures could have applications in molecular electronics, sensing, and surface modification.

Host-Guest Chemistry: The sterically crowded environment created by the four benzoyl groups could lead to the formation of well-defined cavities capable of encapsulating guest molecules. This could be exploited for applications in molecular recognition, sensing, and controlled release.

The rational design of these supramolecular systems will require a deep understanding of the non-covalent interactions that govern the self-assembly process, which can be aided by the computational methods described in the previous section.

Q & A

Basic: What are the standard synthetic routes for preparing naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTCDA) derivatives?

Methodological Answer:
NTCDA derivatives are typically synthesized via condensation reactions. For example:

Esterification : React NTCDA with alcohols (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) under reflux in anhydrous solvents like THF or DMF. Products are characterized via 1^1H NMR, 13^{13}C NMR, and FT-IR to confirm ester bond formation .

Diimide Formation : NTCDA reacts with primary amines (e.g., heptafluorobutylamine) in polar aprotic solvents. The reaction is monitored by TLC, and purification involves column chromatography or sublimation .

Basic: What characterization techniques are critical for verifying the structure of naphthalene tetracarboxylic acid esters?

Methodological Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR confirms proton environments (e.g., aromatic peaks at δ 7.8–8.5 ppm), while 13^{13}C NMR identifies carbonyl carbons (δ 165–170 ppm) .
  • Fourier Transform Infrared Spectroscopy (FT-IR) : Peaks at 1770–1850 cm1^{-1} (C=O stretching in anhydrides/esters) and 1600–1650 cm1^{-1} (aromatic C=C) validate functional groups .
  • Elemental Analysis : Matches experimental vs. theoretical C/H/O ratios to confirm purity .

Advanced: How can electron mobility in naphthalene diimide (NDI) derivatives be optimized for organic semiconductors?

Methodological Answer:
Strategies include:

  • Substituent Engineering : Electron-withdrawing groups (e.g., trifluoromethoxy) lower LUMO levels (e.g., to ~4.2 eV), enhancing charge transport. Synthesis involves substituting NDIs with fluorinated aryl groups .
  • Molecular Packing Control : Crystallinity is improved via thermal annealing or solvent vapor treatment. X-ray diffraction (XRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) analyze π-π stacking distances (e.g., 3.5–3.6 Å) .
  • Device Fabrication : Electron mobility is measured using field-effect transistor (FET) architectures. Mobility values >0.1 cm2^2/V·s are achievable with optimized thin-film morphology .

Advanced: How can researchers resolve discrepancies in reported solubility data for naphthalene tetracarboxylic acid derivatives?

Methodological Answer:
Address contradictions via:

  • Solvent Screening : Test solubility in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. NTCDA derivatives are typically insoluble in water but soluble in DMF .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms. For example, sublimation-purified NTCDA shows a sharp melting endotherm at 320–330°C .
  • Reproducibility Checks : Control humidity and oxygen levels during synthesis, as hydrolysis of anhydrides to acids can alter solubility .

Basic: What safety protocols are recommended for handling naphthalene tetracarboxylic derivatives in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. NTCDA is an irritant (Xi hazard code) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic byproducts (e.g., hydrolyzed carboxylic acids) before disposal .

Advanced: How do π-π interactions influence the tribological properties of naphthalene tetracarboxylic esters?

Methodological Answer:

  • Friction Testing : Use a ball-on-disk tribometer to measure the coefficient of friction (COF). Esters with naphthalene cores exhibit COF values <0.1 due to strong π-π stacking forming protective lubricant films .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C. Oxidation induction time (OIT) via DSC correlates with antioxidant capacity .

Advanced: What methods are used to study hydrogen bonding in naphthalene tetracarboxylic cocrystals?

Methodological Answer:

  • Single-Crystal XRD : Resolves O–H⋯N and C–H⋯O interactions (bond lengths ~2.8–3.0 Å). Cocrystals with 4,4’-bipyridine show π-π stacking (centroid distances ~3.58 Å) .
  • Solid-State NMR : 1^{1}H-13^{13}C CP/MAS NMR identifies hydrogen-bonded carbonyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.